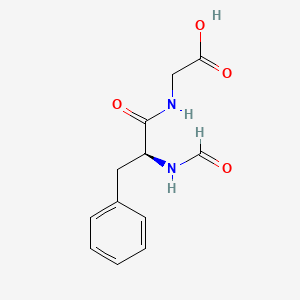
For-phe-gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
For-phe-gly-OH is a tripeptide composed of three amino acids: formylphenylalanine, phenylalanine, and glycine. This compound is known for its self-assembling properties, which make it a valuable building block in the study of peptide self-assembly and the development of peptide-based materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of For-phe-gly-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, formylphenylalanine, is attached to a solid support resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, phenylalanine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Repetition: The deprotection and coupling steps are repeated for the addition of glycine.
Cleavage: The completed peptide is cleaved from the solid support and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and efficiency. The use of environmentally friendly solvents and reagents is also a focus in industrial settings to reduce the environmental impact of peptide synthesis .
Chemical Reactions Analysis
Types of Reactions: For-phe-gly-OH can undergo various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized to form quinones.
Reduction: Reduction reactions can be used to modify the formyl group.
Substitution: Substitution reactions can occur at the amino acid side chains.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents can be used for substitution reactions at specific sites on the peptide.
Major Products:
Oxidation: Quinone derivatives of phenylalanine.
Reduction: Reduced formylphenylalanine derivatives.
Substitution: Modified peptides with substituted side chains.
Scientific Research Applications
For-phe-gly-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide self-assembly and the formation of nanostructures.
Biology: The compound is used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: this compound is explored for its potential in drug delivery systems and as a scaffold for tissue engineering.
Industry: The compound is used in the development of peptide-based materials with unique mechanical and functional properties
Mechanism of Action
The mechanism of action of For-phe-gly-OH involves its ability to self-assemble into nanostructures through noncovalent interactions such as hydrogen bonding, hydrophobic interactions, and aromatic π–π stacking interactions. These interactions facilitate the formation of stable peptide-based materials. The molecular targets and pathways involved in its self-assembly include the peptide backbone and side chains, which interact to form ordered structures .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-[[(2S)-2-formamido-3-phenylpropanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-8-14-10(12(18)13-7-11(16)17)6-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBHINYLDNESQY-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B560928.png)
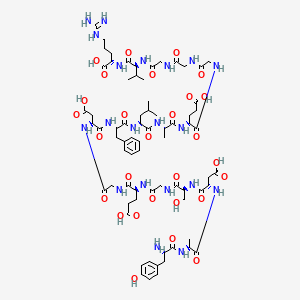


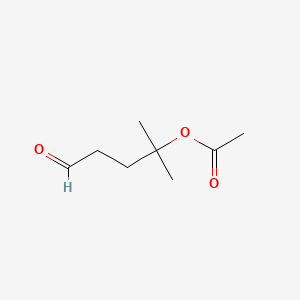
![8-Amino-5-oxo-2,3,5,6-tetrahydroimidazo[1,2-c]pyrimidine-7-carboxylic acid methyl ester](/img/structure/B560939.png)
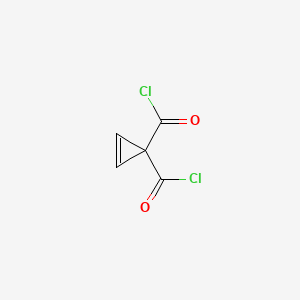
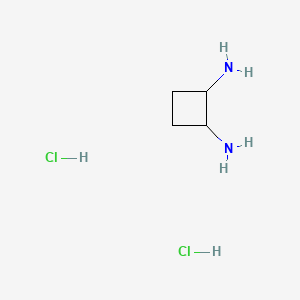
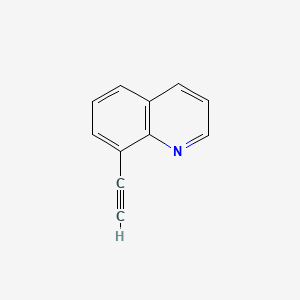
![Dimethyl 1-ethenyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B560950.png)
